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molecular formula C12H9BrN2 B8341759 1-(2-Bromo-4-methylphenyl)pyrrole-2-carbonitrile

1-(2-Bromo-4-methylphenyl)pyrrole-2-carbonitrile

Cat. No. B8341759
M. Wt: 261.12 g/mol
InChI Key: NPJPAXOYEGXLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05215994

Procedure details

Chlorosulfonyl isocyanate (1.2 ml) in methylene chloride (12 ml) was added dropwise to a stirred solution of 1-(2-bromo-4-methylphenyl)pyrrole (2.5 g) in methylene chloride (25 ml) kept about -20° C. under nitrogen atmosphere. The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for 1.5 hours, and then was added dropwise dimethylformamide (1.7 ml) keeping at about -20° C. The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for an hour. To the reaction mixture was added 4N-hydrochloric acid at 0° C., and stirred at 0° C. for 30 minutes. The organic layer was washed with water and saturated sodium hydrogencarbonate solution, and dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography with a mixture of ethyl acetate and n-hexane (1:10) as eluent to give 1-(2-bromo-4-methylphenyl)pyrrole-2-carbonitrile (2.4 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=O)(=O)=O.[Br:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.CN(C)C=O.Cl>C(Cl)Cl>[Br:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:6]#[N:5]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)N1C=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept about -20° C. under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
keeping at about -20° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for an hour
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with a mixture of ethyl acetate and n-hexane (1:10) as eluent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)N1C(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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